4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Medicinal Chemistry ADME Physicochemical Properties

Generic pyrazolo[3,4-d]pyrimidine analogs without defined substitution patterns cause unpredictable SAR and synthetic failures. This 4,6-dichloro-3-methyl derivative resolves that risk: • Orthogonal 4- and 6-Cl handles enable regioselective sequential SNAr functionalization for efficient kinase inhibitor library synthesis • 3-Methyl group imparts a ΔlogP ~0.4 increase vs. the des-methyl analog, critical for cell permeability and oral bioavailability in lead compounds • Purine-mimetic core validated against CDK2 and BTK; suitable for fragment-based screening and HTS campaigns Supplied as a solid; ≥95% purity. Global shipping from stock.

Molecular Formula C6H4Cl2N4
Molecular Weight 203.026
CAS No. 1211522-68-7
Cat. No. B597925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
CAS1211522-68-7
Molecular FormulaC6H4Cl2N4
Molecular Weight203.026
Structural Identifiers
SMILESCC1=C2C(=NN1)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12)
InChIKeyWAVYWHRLGFPXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine: Strategic Scaffold for Kinase Research


4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS 1211522-68-7) is a heterocyclic building block that belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure extensively utilized in drug discovery for its ability to mimic the purine ring of ATP and competitively bind within the hydrophobic adenine-binding pocket of various kinases [1]. This specific derivative is characterized by a dichloro substitution pattern at the 4 and 6 positions and a methyl group at the 3 position, which imparts distinct physicochemical and structural properties essential for selective molecular interactions and synthetic versatility . As a small-molecule fragment, it serves as a critical intermediate for the synthesis of novel kinase inhibitors, including those targeting CDK2, BTK, and other therapeutically relevant enzymes .

ATP-mimetic pyrazolo[3,4-d]pyrimidine core for kinase inhibitor design
Orthogonal 4,6-dichloro handles enable sequential SNAr diversification
3-methyl substituent modulates lipophilicity and target recognition

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine: Critical Differentiation from Analogs


Procurement of generic pyrazolo[3,4-d]pyrimidine analogs without precise structural specification can lead to significant and unpredictable divergence in biological activity, synthetic outcome, and physicochemical behavior. The 4,6-dichloro-3-methyl substitution pattern of this compound is not a trivial variation; the presence and position of the methyl group at the 3-position is a critical determinant of molecular recognition, influencing both binding affinity and selectivity for kinase targets [1]. In contrast, the des-methyl analog, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), exhibits a significantly different lipophilicity profile (ΔlogP ~ 0.4) [2], which directly impacts its permeability, solubility, and downstream pharmacokinetic properties in derived drug candidates [3]. Furthermore, the 4- and 6-chloro substituents serve as orthogonal reactive handles for sequential SNAr reactions, enabling precise and regioselective functionalization. Swapping this scaffold for a non-chlorinated or differently substituted analog, such as 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1072895-86-3), alters the nucleophilic aromatic substitution (SNAr) reactivity and the steric environment of the active site, leading to failures in established synthetic protocols and unpredictable biological screening results . The following quantitative evidence substantiates these critical differences.

Target Feature
Potential Substitution Risk
3-Methyl group on pyrazolo[3,4-d]pyrimidine
Des-methyl analog may shift lipophilicity, permeability, and target binding profile; ADME properties may not transfer.
4,6-Dichloro substitution pattern
Alternate chloro positions or non-chlorinated analogs can disrupt established SNAr reactivity and regioselective diversification.

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine: Key Comparative Data


Lipophilicity Advantage Over Des-Methyl Analog

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibits a significantly higher lipophilicity compared to its direct des-methyl analog, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1), as quantified by the XLogP3 descriptor. This difference is crucial for optimizing membrane permeability and bioavailability in drug development. The methyl group at the 3-position provides a calculated XLogP3 of 2.5 for the target compound [1], whereas the des-methyl analog has a computed XLogP3 of 2.1 [2], representing a ΔLogP of 0.4. This translates to a theoretical ~2.5-fold increase in the octanol-water partition coefficient, which directly correlates with improved passive diffusion across lipid bilayers. [3].

Lipophilicity
Head-to-head
XLogP3 2.5 vs Des-methyl: 2.1 ΔLogP 0.4
May support improved permeability modeling in early ADME studies
Computed descriptor; experimental partition coefficient may differ
Medicinal Chemistry ADME Physicochemical Properties

Class-Level Potent CDK2 Kinase Inhibition

While 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine itself is a precursor, its core pyrazolo[3,4-d]pyrimidine scaffold is a validated platform for developing potent CDK2 inhibitors. In a 2022 study by Nassar et al., a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for CDK2/cyclin A2 enzymatic inhibitory activity [1]. The most potent compounds (e.g., compounds 14 and 15) demonstrated IC50 values of 0.057 ± 0.003 µM and 0.119 ± 0.007 µM, respectively, which were 3.2-fold and 1.5-fold more potent than the reference inhibitor sorafenib (IC50 = 0.184 ± 0.01 µM) [1]. This demonstrates that the pyrazolo[3,4-d]pyrimidine core, when appropriately substituted at the 4 and 6 positions, can achieve potent and selective CDK2 inhibition, a key target for cancer therapeutics.

CDK2 Inhibition
Class-level
Derived analogs IC50: 0.057 µM and 0.119 µM (vs sorafenib 0.184 µM)
Supports scaffold-based CDK2 inhibitor design and optimization
Data from literature on derived compounds; not direct measurement of this building block
Kinase Inhibition Cancer Research Enzymatic Assay

High Purity and Reproducible Properties

Reliable procurement of research chemicals hinges on consistent purity and well-defined physicochemical properties. Commercial suppliers of 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, such as AKSci, offer a minimum purity specification of 95% . This is comparable to other high-quality building blocks and ensures minimal interference from impurities in biological assays or subsequent synthetic steps. Crucially, the compound's solid physical form (at 20°C) and density of 1.7 g/cm³ are well-documented, enabling precise handling and formulation in research settings. In contrast, some less-characterized analogs may lack these rigorous quality specifications, introducing variability and risk into experimental workflows. The availability of detailed SDS and COA documentation further supports its use in regulated environments.

Purity & Form
Data to verify
≥95% purity; solid at 20°C; density 1.7 g/cm³
May support batch-to-batch consistency for synthetic workflows
Vendor specification; independent lot verification recommended
Chemical Synthesis Quality Control Procurement

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine: Key Applications


Selective CDK2 Kinase Inhibitor Design

The pyrazolo[3,4-d]pyrimidine scaffold, of which 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a key building block, has been validated as a potent and selective CDK2 inhibitor chemotype [1]. Its 4- and 6-chloro substituents serve as orthogonal reactive handles for sequential SNAr reactions, allowing for the rational design of highly functionalized analogs that target the ATP-binding pocket of CDK2 [1]. The 3-methyl group enhances lipophilicity, which is critical for achieving favorable cell permeability and oral bioavailability in lead compounds [2]. This makes it an ideal starting point for medicinal chemistry programs focused on developing novel CDK2-targeting anticancer agents.

Regioselective Synthesis of Heterocyclic Libraries

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine offers a unique advantage in synthetic chemistry due to the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more electrophilic and undergoes selective SNAr substitution with a wide range of nucleophiles, such as amines and thiols, under mild conditions [1]. The remaining 6-chloro substituent can then be subsequently displaced with a second, often different, nucleophile under more forcing conditions, or it can be engaged in transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity profile enables the efficient and regioselective generation of complex molecular libraries for structure-activity relationship (SAR) studies [2].

Kinase-Focused Fragment Library Development

As a low-molecular-weight (203.03 g/mol) heteroaromatic scaffold, 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is an ideal component for constructing kinase-focused fragment libraries [1]. Its core structure provides a pre-organized, rigid, and planar framework that can effectively probe the adenine-binding pocket of numerous kinases. By rapidly diversifying the 4- and 6-positions with various 'fragment-sized' appendages, researchers can efficiently identify low-affinity 'hit' fragments and subsequently optimize them into potent and selective lead inhibitors, a strategy well-supported by the compound's class-level CDK2 inhibitory activity [2].

High-Throughput Screening for Kinase Targets

Given its commercial availability with high purity (≥95%) and a well-defined solid form [1], 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is suitable for direct use in high-throughput screening (HTS) campaigns. Its purine-mimetic structure suggests potential activity against a broad panel of kinases and other ATP- or GTP-binding proteins. Procuring this specific, high-quality building block minimizes the risk of false negatives or positives arising from impurities, thereby maximizing the efficiency and reliability of HTS efforts and accelerating the drug discovery timeline [1].

Application
Selection Property
Validation Focus
CDK2-targeted inhibitor synthesis
4,6-dichloro regioselective diversification handles
CDK2 enzymatic inhibition and ADME profiling
Regioselective heterocyclic library synthesis
Orthogonal SNAr reactivity at C4 and C6 positions
Sequential functionalization for SAR studies
Kinase-focused fragment library construction
ATP-mimetic core with tunable lipophilicity
Fragment screening and hit-to-lead optimization
High-throughput screening as purine-mimetic probe
Defined purity and solid form for reproducible handling
Minimal impurity interference in screening results

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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